molecular formula C14H10N2O B12905253 4-(2-(Furan-2-yl)vinyl)cinnoline CAS No. 5387-96-2

4-(2-(Furan-2-yl)vinyl)cinnoline

Cat. No.: B12905253
CAS No.: 5387-96-2
M. Wt: 222.24 g/mol
InChI Key: SVFLUDUTWWCIRH-BQYQJAHWSA-N
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Description

4-(2-(Furan-2-yl)vinyl)cinnoline (CAS: 5387-96-2) is a cinnoline derivative featuring a furan-substituted vinyl group at the 4-position of the cinnoline core. Cinnolines are nitrogen-containing heterocyclic compounds with a bicyclic structure analogous to quinoline but with adjacent nitrogen atoms. This compound is synthesized with 97% purity and is stabilized with a mix of unspecified stabilizers (TBC) for storage .

Properties

CAS No.

5387-96-2

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

4-[(E)-2-(furan-2-yl)ethenyl]cinnoline

InChI

InChI=1S/C14H10N2O/c1-2-6-14-13(5-1)11(10-15-16-14)7-8-12-4-3-9-17-12/h1-10H/b8-7+

InChI Key

SVFLUDUTWWCIRH-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN=N2)/C=C/C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Furan-2-yl)vinyl)cinnoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the furan-2-yl vinyl precursor and the cinnoline core.

    Coupling Reaction: The furan-2-yl vinyl group is introduced to the cinnoline ring through a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction such as the Heck reaction.

    Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) at elevated temperatures (around 100-150°C).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Furan-2-yl)vinyl)cinnoline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The vinyl group can be reduced to an ethyl group under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the cinnoline ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under appropriate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 4-(2-(Furan-2-yl)ethyl)cinnoline.

    Substitution: Halogenated or nitro-substituted cinnoline derivatives.

Scientific Research Applications

4-(2-(Furan-2-yl)vinyl)cinnoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(2-(Furan-2-yl)vinyl)cinnoline exerts its effects depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Chemical Reactivity: The compound’s reactivity is influenced by the electronic properties of the furan and cinnoline rings, which can participate in various chemical transformations.

Comparison with Similar Compounds

Structural Analogs in the Cinnoline Series

4-(2-(Pyridin-2-yl)vinyl)cinnoline (CAS: 5387-89-3)
  • Molecular Formula : C₁₅H₁₁N₃
  • Molecular Weight : 233.27 g/mol
  • Key Feature: Replaces the furan group with a pyridine ring. Pyridine is a stronger electron-withdrawing group than furan, which may alter electronic properties and binding interactions in biological systems.
6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline (CAS: 5273-46-1)
  • Molecular Formula : C₁₅H₁₀FN₃
  • Molecular Weight : 251.26 g/mol
  • Key Feature: Incorporates a fluorine atom at the 6-position of the cinnoline core, alongside the pyridinylvinyl group. Fluorination typically enhances metabolic stability and bioavailability in drug candidates. No toxicity or efficacy data is available in the provided evidence .
Quinoline Analogs with Furan Substituents
  • Example: 2-(2-Furyl)quinoline-4-carboxylic acid (CAS: 20146-25-2) Molecular Formula: C₁₄H₉NO₃ Key Feature: A quinoline derivative with a furan substituent and a carboxylic acid group. Unlike cinnolines, quinolines have a single nitrogen atom in their bicyclic structure. This compound is reported as a pharmaceutical intermediate, though specific bioactivity data is unavailable .

Physicochemical and Structural Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Purity
4-(2-(Furan-2-yl)vinyl)cinnoline 5387-96-2 Not explicitly stated* ~223.24 (estimated) Furan-vinyl 97%
4-(2-(Pyridin-2-yl)vinyl)cinnoline 5387-89-3 C₁₅H₁₁N₃ 233.27 Pyridinyl-vinyl Not stated
6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline 5273-46-1 C₁₅H₁₀FN₃ 251.26 Pyridinyl-vinyl + fluorine Not stated
2-(2-Furyl)quinoline-4-carboxylic acid 20146-25-2 C₁₄H₉NO₃ 239.23 Furan + carboxylic acid Not stated

*Estimated molecular formula for this compound: C₁₄H₉N₃O (based on structural analysis).

Implications of Substituent Variations

  • Furan vs. Pyridine’s nitrogen offers hydrogen-bonding capability, which may improve target affinity .
  • Fluorine Addition : The 6-fluoro derivative (CAS: 5273-46-1) demonstrates how halogenation can fine-tune electronic properties and pharmacokinetics, though this requires experimental validation .
  • Cinnoline vs.

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